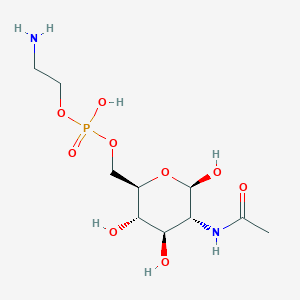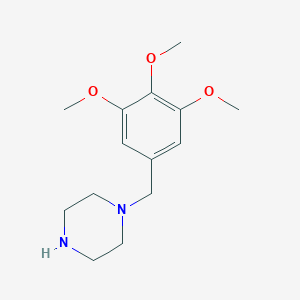
1-(3,4,5-三甲氧基苄基)哌嗪
描述
The compound 1-(3,4,5-Trimethoxybenzyl)piperazine is a derivative of benzylpiperazine, which is a class of chemical compounds with various biological activities. While the specific compound 1-(3,4,5-Trimethoxybenzyl)piperazine is not directly mentioned in the provided papers, similar derivatives have been synthesized and studied for their potential biological effects, such as cerebral vasodilation .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the attachment of a benzyl group with specific substituents to a piperazine core. For instance, a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives were prepared and tested for their biological activities . Another related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, was synthesized to study its metabolites and confirm their structures . These methods could potentially be adapted for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine.
Molecular Structure Analysis
Molecular structure analysis of benzylpiperazine derivatives can be performed using various spectroscopic techniques. For example, 1-(4-Methylbenzyl)piperazine was analyzed using FT-IR, FT-Raman, UV, NMR, and other spectroscopic methods . These techniques help in determining the ground state molecular geometries, vibrational frequencies, and other molecular properties that are crucial for understanding the behavior of these compounds.
Chemical Reactions Analysis
The chemical reactions involving benzylpiperazine derivatives can be complex and are often tailored to produce specific pharmacological effects. The derivatives mentioned in the papers exhibit cerebral vasodilating activities, which implies that they interact with biological systems in a way that affects blood vessels in the brain . The exact chemical reactions and pathways would depend on the substituents attached to the benzylpiperazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be deduced from their molecular structure and the results of spectroscopic analysis. For example, the study of 1-(4-Methylbenzyl)piperazine revealed its dipole moment, hyperpolarizability, and other thermodynamic properties at different temperatures . These properties are indicative of the compound's potential as a non-linear optical material and its stability in various conditions. Additionally, the compound's ability to form a stable complex with Bacillus cereus suggests potential inhibitory activity against this bacterium .
科学研究应用
心脏活性
1-(3,4,5-三甲氧基苄基)哌嗪已与显著的抗心律失常活性相关联,特别是在乌头碱和CaCl2心律失常模型中。这突显了它在心脏治疗中的潜力 (Mokrov et al., 2019)。
脑血管扩张
1-(3,4,5-三甲氧基苄基)哌嗪的衍生物显示出强大的脑血管扩张活性。这些衍生物的活性比曲美他嗪更强,表明它们在神经系统疾病中的应用 (Ohtaka et al., 1987)。
定量构效关系(QSAR)分析
对1-(3,4,5-三甲氧基苄基)哌嗪衍生物进行了QSAR分析,以了解分子结构与结合亲和力之间的关系。这有助于开发更有效的化合物 (Slavov et al., 2004)。
心肌功能障碍和损伤中的心脏保护
研究表明,在心脏损伤情况下在再灌注前给予1-(3,4,5-三甲氧基苄基)哌嗪可能提供心脏保护作用。这表明了它在管理缺血性心脏疾病中的潜力 (Khan et al., 2010)。
抗氧化活性
研究表明1-(3,4,5-三甲氧基苄基)哌嗪的抗氧化活性,特别是在减少氧自由基诱导的膜损伤方面。这在管理与氧化应激相关的疾病中可能起到关键作用 (Maridonneau-Parini & Harpey, 1985)。
药理预处理
观察到1-(3,4,5-三甲氧基苄基)哌嗪可以增加腺苷血浆水平,可能在缺血预处理中发挥作用。这为其抗缺血效应提供了新的视角 (Blardi et al., 2002)。
医药应用的合成
已经为药物如洛美利辛等开发了高效的合成方法,其中涉及1-(3,4,5-三甲氧基苄基)哌嗪,突显了它在制药制造中的重要性 (Narsaiah & Kumar, 2010)。
心肌缺血中的代谢调节
1-(3,4,5-三甲氧基苄基)哌嗪在治疗缺血性心脏疾病中显示出潜力作为代谢调节剂。将其添加到常规治疗中可以改善心脏功能并减少损伤 (Ivan et al., 2018)。
未来方向
属性
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVYSWOILUFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966502 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxybenzyl)piperazine | |
CAS RN |
52146-35-7 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52146-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



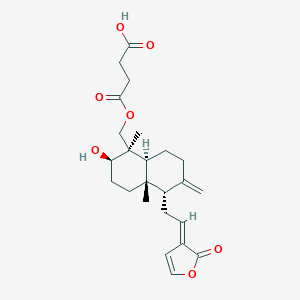
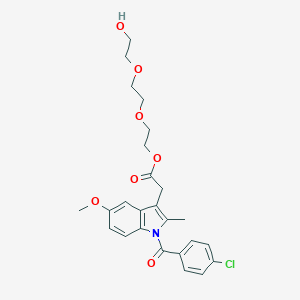
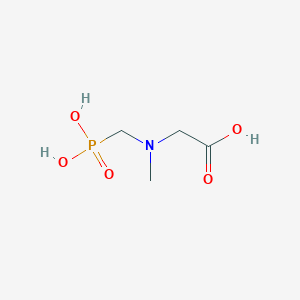

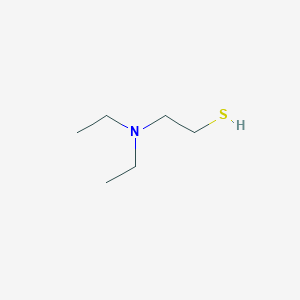
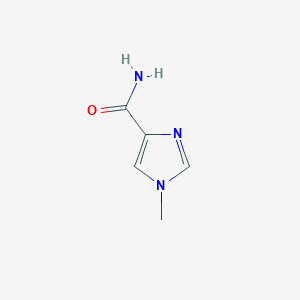
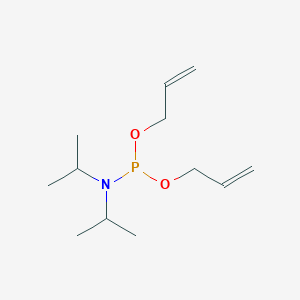
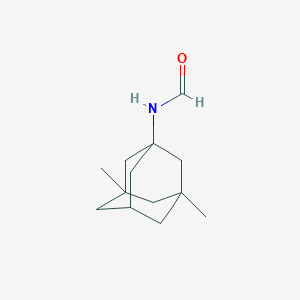

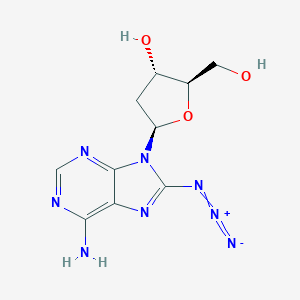

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
